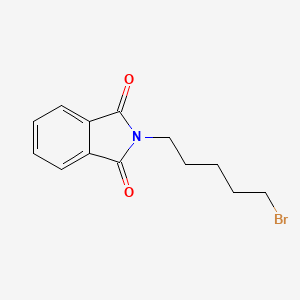

![molecular formula C17H17NO B1266676 [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- CAS No. 52709-87-2](/img/structure/B1266676.png)

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-

Overview

Description

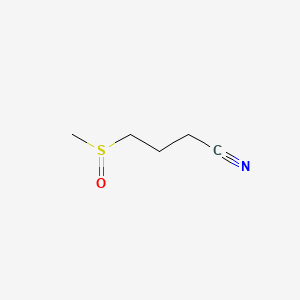

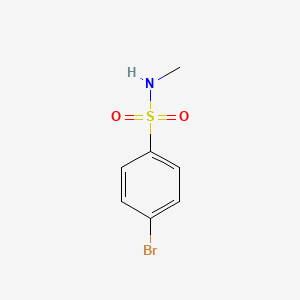

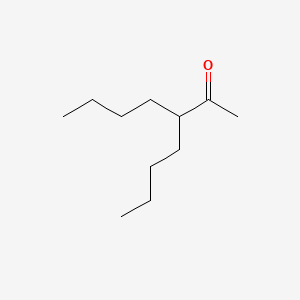

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a chemical compound with the CAS Number: 52709-87-2. It has a molecular weight of 251.33 . It is usually in the form of a white or almost white crystal or powder .

Molecular Structure Analysis

The IUPAC name for this compound is 4’-butoxy [1,1’-biphenyl]-4-carbonitrile . The InChI code for this compound is 1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 .Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a white or almost white crystal or powder . It is typically stored at room temperature . The compound has a molecular weight of 251.33 .Scientific Research Applications

Liquid Crystal Studies

A study by Shahina et al. (2016) explored the use of [1,1'-Biphenyl]-4-carbonitrile derivatives in liquid crystal mixtures. They observed the transition temperature and optical texture using thermal microscopy and evaluated molecular polarizabilities, revealing consistent values in both experimental and theoretical methods (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Optimization in Antiobesity Histamine H3 Receptor Antagonists

Hancock et al. (2004) conducted research to optimize structure-activity relationships of analogues of A-331440, a potent histamine H3 receptor antagonist. They modified the biphenyl rings to improve potency and selectivity while reducing genotoxicity (Hancock et al., 2004).

Synthesis and Thermal Properties of Polysiloxanes

A study by Hsiue and Chen (1995) focused on synthesizing ferroelectric side chain liquid crystalline polysiloxanes containing biphenyl-based moieties. They investigated the mesomorphic behavior of these compounds using various techniques, observing rich mesomorphic behavior in some compounds (Hsiue & Chen, 1995).

Antibacterial and Antifungal Activity

Malani and Dholakiya (2013) synthesized biphenyl-2-carbonitrile derivatives and tested their biological activities on bacterial, fungal, and malarial strains. They found that some compounds showed good antimalarial, antibacterial, and antifungal activity, with potency comparable to standard drugs (Malani & Dholakiya, 2013).

Preparation Methods

Shen Yong-jia (2009) researched methods for obtaining biphenyl-4-carbonitrile from biphenyl-4-carboxamide, exploring environmentally friendly approaches and optimizing reaction parameters for higher yields (Shen Yong-jia, 2009).

Optoelectronic Applications

Tercjak et al. (2006) developed thermoreversible materials based on epoxy matrices modified with liquid crystal for optoelectronic applications. They achieved thermally reversible light scattering materials by manipulating the morphology of liquid crystal/polystyrene particles in the epoxy matrix (Tercjak, Serrano, & Mondragon, 2006).

Safety And Hazards

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280, P305, P338, and P351, which advise wearing protective gloves, eye protection, and face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name |

4-(4-butoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVQWUNELODQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068789 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

CAS RN |

52709-87-2 | |

| Record name | 4′-Butoxy[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52709-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-butoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.